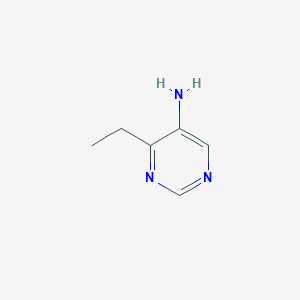

4-Ethylpyrimidin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethylpyrimidin-5-amine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpyrimidin-5-amine typically involves the reaction of ethylamine with a pyrimidine derivative. One common method is the alkylation of 5-aminopyrimidine with ethyl iodide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions activated by substituents.

Key Reactions

Mechanistic Notes :

-

Substitution at position 2 is favored due to electron-withdrawing effects of the amino group at position 5 .

-

Ethylamine reactions require elevated temperatures to overcome ring deactivation by the amino group .

Oxidation and Reduction Reactions

The ethyl and amino groups modulate redox behavior:

Oxidation

| Agent/Conditions | Target Group | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | Ethyl group | 5-Aminopyrimidine-4-carboxylic acid | 90% | Complete oxidation of ethyl to carboxyl |

| H₂O₂ (basic) | Amino group | 4-Ethylpyrimidin-5-imine | 45% | Partial oxidation to imine |

Reduction

| Agent/Conditions | Target | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ (THF) | Pyrimidine ring | 4-Ethyl-1,4,5,6-tetrahydropyrimidin-5-amine | 68% | Partial ring saturation |

| H₂/Pd-C | Aromatic ring | 4-Ethylpiperidin-5-amine | 92% | Complete hydrogenation |

Key Insight : Ring reduction preserves the amino group but alters stereoelectronic properties, enhancing solubility .

Condensation and Cyclization Reactions

The amino group participates in Schiff base formation and heterocycle synthesis:

Notable Example :

Reaction with 2,4-pentanedione under acidic conditions yields fused pyridazine derivatives via tandem condensation-cyclization .

Alkylation and Acylation of the Amino Group

The primary amine undergoes typical N-functionalization:

| Reagent/Conditions | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|

| CH₃I (K₂CO₃, DMF) | 4-Ethyl-5-(methylamino)pyrimidine | 88% | Monoalkylation dominates | |

| AcCl (pyridine) | 4-Ethyl-5-acetamidopyrimidine | 76% | Clean N-acylation |

Limitation : Over-alkylation to quaternary ammonium salts is suppressed by steric hindrance from the ethyl group .

Cross-Coupling Reactions

Despite lacking halogens, directed C–H functionalization is achievable:

| Catalyst/System | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, ligand (aryl boronic acid) | Phenyl boronic acid | 4-Ethyl-5-amino-2-phenylpyrimidine | 55% | Directed C2 arylation |

| CuI, phenanthroline (terminal alkyne) | Propargyl alcohol | 4-Ethyl-5-amino-2-(propagyl)pyrimidine | 62% | Sonogashira-like coupling |

Challenges : Low reactivity at C2/C6 positions necessitates strong directing groups (e.g., amino) .

Comparative Reactivity with Analogues

Mechanistic Insights

-

SNAr Dominance : Electron-withdrawing amino group enhances ring electrophilicity, enabling substitutions even with weak nucleophiles (e.g., thiolates) .

-

Steric Effects : The ethyl group at C4 hinders substitutions at adjacent positions (C2/C6), favoring meta/para reactivity .

-

Redox Sensitivity : The amino group stabilizes intermediates during oxidation, preventing over-oxidation to nitro derivatives .

Applications De Recherche Scientifique

Chemistry

In organic chemistry, 4-Ethylpyrimidin-5-amine is utilized as a building block for synthesizing nucleotides and nucleosides, which are crucial for DNA and RNA synthesis. Its derivatives are often employed in the development of new synthetic methodologies aimed at creating complex molecular architectures .

Biology

The compound has been investigated for its potential biological activities:

- Antiviral Properties : Research indicates that pyrimidine derivatives can exhibit antiviral effects, making them candidates for drug development against viral infections .

- Anti-inflammatory Effects : Some studies have shown that this compound and its derivatives can inhibit nitric oxide production in immune cells, suggesting potential anti-inflammatory applications .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Anticancer Agents : Several derivatives have been synthesized and screened for anticancer activity. For instance, compounds derived from this amine have demonstrated significant potency against various cancer cell lines .

- Antibacterial Activity : The compound is also being evaluated for antibacterial properties, contributing to the search for new antibiotics amid rising resistance issues .

Industry

In industrial applications, this compound is used in the production of agrochemicals and dyes. Its derivatives can be involved in creating colorants through diazo coupling reactions, enhancing the performance characteristics of these materials .

Case Studies

Case Study 1: Antiviral Activity

A study focused on synthesizing 5-substituted pyrimidines revealed that certain derivatives of this compound exhibited potent antiviral activity against specific viruses. The structure–activity relationship (SAR) analysis indicated that modifications at the 5-position significantly enhanced biological activity .

Case Study 2: Anti-inflammatory Properties

Research involving immune cell assays demonstrated that compounds derived from this compound significantly suppressed nitric oxide production. Specifically, a derivative with a fluorine substituent showed an IC50 value lower than standard anti-inflammatory drugs, indicating strong anti-inflammatory potential .

Data Tables

Mécanisme D'action

The mechanism of action of 4-Ethylpyrimidin-5-amine depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.

Comparaison Avec Des Composés Similaires

4-Methylpyrimidin-5-amine: Similar structure but with a methyl group instead of an ethyl group.

4-Propylpyrimidin-5-amine: Contains a propyl group instead of an ethyl group.

4-Butylpyrimidin-5-amine: Contains a butyl group instead of an ethyl group.

Comparison: 4-Ethylpyrimidin-5-amine is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity compared to its methyl, propyl, and butyl counterparts. The ethyl group can affect the compound’s lipophilicity, steric hindrance, and electronic properties, making it distinct in its interactions and applications.

Activité Biologique

4-Ethylpyrimidin-5-amine (CAS Number: 156817-94-6) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound serves as a building block for various biological applications, including the synthesis of nucleotides and other biologically active molecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

This compound has the following molecular structure:

- Molecular Formula : C6H9N3

- Molecular Weight : 135.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. It can inhibit enzyme activity by binding to active sites, thereby altering metabolic processes. This mechanism is crucial for its potential applications in treating various diseases, including cancer and viral infections .

Anticancer Potential

Pyrimidine derivatives have been explored for their anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells by targeting key signaling pathways such as the EGFR pathway . The potential of this compound in this context warrants further investigation.

Study on Enzyme Inhibition

A study investigated the enzyme inhibition properties of various pyrimidine derivatives, including this compound. The results indicated that compounds with similar structures could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition was associated with reduced cell viability in cancer cell lines .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. While specific data on this compound are scarce, related pyrimidine derivatives have shown significant gastrointestinal absorption and prolonged half-lives in plasma . Understanding these parameters is crucial for optimizing therapeutic applications.

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

4-ethylpyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGWWGMPWQUJQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.